4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile
Overview
Description
MIV-6R is a small-molecule inhibitor that targets the interaction between menin and mixed lineage leukemia 1 (MLL1). This interaction is crucial in the development of certain types of leukemia, particularly those involving rearrangements of the MLL1 gene. MIV-6R has shown strong and selective effects in leukemia cells, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MIV-6R involves the use of high-throughput screening methods to identify potential inhibitors of the menin-MLL1 interaction. The compound is then optimized through structure-based design and extensive crystallography studies . The synthetic route typically involves the use of hydroxy- and aminomethylpiperidine compounds, which are modified to enhance their binding affinity and selectivity .
Industrial Production Methods: Industrial production of MIV-6R would likely involve large-scale synthesis using the optimized synthetic route. This would include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: MIV-6R primarily undergoes interactions with protein targets rather than traditional chemical reactions like oxidation or reduction. Its main activity is as an inhibitor of the menin-MLL1 protein-protein interaction .
Common Reagents and Conditions: The synthesis of MIV-6R involves the use of reagents such as hydroxy- and aminomethylpiperidine compounds. The reaction conditions typically include controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) for dissolving the compounds .
Major Products: The major product of the synthesis is MIV-6R itself, which is characterized by its high binding affinity and selectivity for the menin-MLL1 interaction .
Scientific Research Applications
MIV-6R has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying protein-protein interactions and the development of small-molecule inhibitors . In biology, it is used to investigate the role of the menin-MLL1 interaction in cellular processes and disease development . In medicine, MIV-6R is being explored as a potential therapeutic agent for treating leukemia and other cancers involving MLL1 rearrangements . In industry, it could be used in the development of new drugs targeting protein-protein interactions .
Mechanism of Action
MIV-6R exerts its effects by inhibiting the interaction between menin and MLL1. This interaction is crucial for the development of leukemia, as it leads to the overexpression of certain genes involved in cell proliferation and survival . By inhibiting this interaction, MIV-6R reduces the expression of these genes, thereby inhibiting the growth and survival of leukemia cells . The molecular targets of MIV-6R include the menin and MLL1 proteins, and the pathways involved include those regulating gene expression and cell proliferation .
Comparison with Similar Compounds
MIV-6R is unique in its high binding affinity and selectivity for the menin-MLL1 interaction. Similar compounds include other small-molecule inhibitors of protein-protein interactions, such as those targeting the interaction between menin and other fusion proteins like MLL-ENL, MLL-AF4, and MLL-AF9 . MIV-6R stands out due to its strong and selective effects in leukemia cells and its potential as a therapeutic agent .
List of Similar Compounds:- MLL-ENL inhibitors
- MLL-AF4 inhibitors
- MLL-AF9 inhibitors
Properties
Molecular Formula |
C27H35N3O |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
4-[3-[4-[(R)-amino-cyclopentyl-phenylmethyl]piperidin-1-yl]propoxy]benzonitrile |
InChI |
InChI=1S/C27H35N3O/c28-21-22-11-13-26(14-12-22)31-20-6-17-30-18-15-25(16-19-30)27(29,24-9-4-5-10-24)23-7-2-1-3-8-23/h1-3,7-8,11-14,24-25H,4-6,9-10,15-20,29H2/t27-/m1/s1 |
InChI Key |
AUWUGRCKTQSGJY-HHHXNRCGSA-N |
SMILES |
C1CCC(C1)C(C2CCN(CC2)CCCOC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)N |
Isomeric SMILES |
C1CCC(C1)[C@@](C2CCN(CC2)CCCOC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)N |
Canonical SMILES |
C1CCC(C1)C(C2CCN(CC2)CCCOC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MIV-6R; MIV 6R; MIV6R; VU0516310-1; VU0516310 1; VU05163101; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.